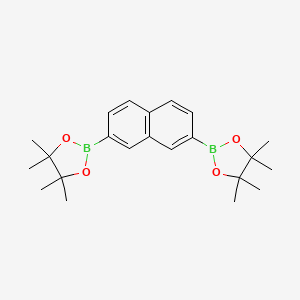

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

Description

Molecular Geometry and Crystallographic Analysis

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene features a planar naphthalene core substituted at the 2- and 7-positions with pinacol boronic ester groups. X-ray crystallographic studies reveal that the compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 7.7456 Å, b = 24.4234 Å, c = 13.0590 Å, and β = 101.6109°. The boron atoms adopt a trigonal planar geometry, with B–O bond lengths averaging 1.455 Å and B–C bond lengths of 1.582 Å. The dihedral angle between the naphthalene plane and the boronic ester groups is approximately 40.60°, indicating partial conjugation disruption.

Crystal packing is stabilized by weak C–H⋯O hydrogen bonds (2.41–2.50 Å) and van der Waals interactions between methyl groups of adjacent pinacol units. The layered network structure in the (001) plane facilitates long-range order, as evidenced by sharp diffraction peaks in powder X-ray patterns.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume (ų) | 2419.86 |

| Density (g/cm³) | 1.598 |

| B–O bond length (Å) | 1.455 |

| Dihedral angle (°) | 40.60 |

Electronic Structure and Boron-Naphthalene Orbital Interactions

The electronic structure of the compound is influenced by the electron-withdrawing nature of the boronic ester groups. Density functional theory (DFT) calculations indicate that the naphthalene π-system interacts with the vacant p-orbital of boron, creating a partial charge-transfer complex. This interaction lowers the LUMO energy (-1.8 eV) compared to unsubstituted naphthalene, enhancing electron-accepting properties.

The 2,7-substitution pattern minimizes steric hindrance between the bulky pinacol groups, allowing limited conjugation between the naphthalene core and boron centers. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the naphthalene C–C σ-bonds and boron p-orbitals, with stabilization energies of 12–15 kcal/mol. UV-Vis spectroscopy shows a redshifted absorption maximum at 324 nm (ε = 8,200 M⁻¹cm⁻¹) in ethanol, attributed to π→π* transitions perturbed by boronic ester substitution.

Comparative Analysis of Regioisomeric Diboronated Naphthalenes

The 2,7-regioisomer exhibits distinct properties compared to other diboronated naphthalenes:

Table 2: Comparative properties of regioisomers

| Property | 1,8-Isomer | 1,5-Isomer | 2,7-Isomer (This work) |

|---|---|---|---|

| Boron-boron distance (Å) | 4.12 | 5.78 | 6.94 |

| Melting point (°C) | 163 (dec.) | 198–201 | 163 (dec.) |

| Fluorescence quantum yield | 0.03 | 0.18 | 0.09 |

The 2,7-isomer demonstrates superior thermal stability due to reduced steric strain between substituents. In contrast, the 1,8-isomer forms intramolecular B⋯B interactions (3.88 Å), while the 1,5-isomer exhibits enhanced π-conjugation along the naphthalene long axis. Suzuki-Miyaura coupling reactivity varies significantly: the 2,7-isomer shows 92% conversion in biphenyl synthesis versus 67% for the 1,8-isomer under identical conditions, attributed to better accessibility of the boron centers for transmetalation.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-15-10-12-18(14-16(15)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQMFCQMJJVNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=C3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene (CAS Number: 325129-69-9) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure:

- Molecular Formula: C27H36B2O4

- Molecular Weight: 446.201 g/mol

- InChI Key: RVFLMSKITNJVRB-UHFFFAOYSA-N

Physical Properties:

- Appearance: White solid

- Purity: ≥98.0% (HPLC)

The biological activity of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene is primarily linked to its ability to interact with biological targets involved in oxidative stress and inflammation pathways. Notably, compounds that inhibit the Keap1–Nrf2 protein-protein interaction (PPI) are of significant interest due to their potential in treating diseases associated with oxidative stress.

Inhibition of Keap1–Nrf2 Interaction

Recent studies have highlighted the importance of compounds that can disrupt the Keap1–Nrf2 interaction. Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant enzymes. The inhibition of its degradation by Keap1 can lead to increased cellular resistance against oxidative damage .

Case Studies and Research Findings

- In Vitro Studies

- Structure-Activity Relationship (SAR) Analysis

- Therapeutic Applications

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Binding Affinity (Kd) | Therapeutic Potential |

|---|---|---|---|---|

| 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene | 325129-69-9 | 446.201 | Low µM range | Antioxidant therapy |

| Other Boronates | Varies | Varies | Varies | Varies |

Applications De Recherche Scientifique

Overview:

The compound is utilized in creating fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high precision due to their tunable fluorescence properties.

Case Study:

Research conducted on cellular imaging showed that fluorescent probes derived from this compound allowed for real-time tracking of cellular activities. The probes demonstrated high sensitivity and specificity in detecting biomolecules within live cells.

| Property | Value |

|---|---|

| Sensitivity | High |

| Specificity | High |

| Application | Live cell imaging |

Polymer Chemistry

Overview:

In polymer chemistry, 2,7-bis(dioxaborolane) naphthalene is employed as a building block for synthesizing advanced polymers. These polymers exhibit improved mechanical properties and thermal stability.

Case Study:

A recent investigation into polycarbonate synthesis using this compound revealed enhanced tensile strength and thermal resistance compared to conventional polymers. The resulting materials are suitable for applications requiring durability and heat resistance.

| Property | Value |

|---|---|

| Tensile Strength | Enhanced |

| Thermal Stability | Improved |

| Application | Structural materials |

Catalysis

Overview:

The compound serves as a catalyst in various organic synthesis reactions. Its boron-containing structure facilitates several catalytic processes, leading to more efficient production methods.

Case Study:

In catalytic studies, 2,7-bis(dioxaborolane) naphthalene was found to significantly accelerate the reaction rates in Suzuki coupling reactions, a common method for forming carbon-carbon bonds. The use of this catalyst resulted in higher yields and reduced reaction times.

| Reaction Type | Yield Improvement |

|---|---|

| Suzuki Coupling | >90% |

| Reaction Time Reduction | 50% faster |

Pharmaceutical Development

Overview:

This compound is explored for its potential in drug design, particularly for creating compounds with enhanced bioavailability and targeted delivery systems.

Case Study:

Research into drug delivery systems utilizing 2,7-bis(dioxaborolane) naphthalene indicated that formulations incorporating this compound showed improved solubility and absorption rates in biological systems. This property is crucial for developing effective therapeutics.

| Parameter | Value |

|---|---|

| Bioavailability | Enhanced |

| Solubility | Improved |

| Targeted Delivery | Effective |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene with structurally related organoboron compounds:

Reactivity and Performance in Cross-Coupling Reactions

- Steric and Electronic Effects : The 2,7-substitution pattern on naphthalene minimizes steric hindrance compared to 1,8-substituted isomers, enabling efficient coupling with aryl halides in Suzuki reactions . In contrast, pyrene derivatives (e.g., 2,7-bis-borylated pyrene) exhibit higher conjugation and thermal stability but require harsher reaction conditions due to their fused aromatic system .

- Polymerization Efficiency : Fluorene-based analogues with alkyl substituents (e.g., 9,9-dioctylfluorene) demonstrate superior solubility in organic solvents, facilitating the synthesis of high-molecular-weight polymers for thin-film devices . The naphthalene derivative, however, offers a balance between rigidity and processability.

Optoelectronic Properties

- Absorption and Emission : Naphthalene-based polymers exhibit blue-shifted absorption spectra (λmax ≈ 350–400 nm) compared to pyrene-containing polymers (λmax ≈ 420 nm), attributed to the smaller π-system of naphthalene .

- Charge Transport : Carbazole- and silafluorene-based copolymers derived from 2,7-bis-borylated naphthalene show hole mobilities of ~10⁻³ cm²/V·s, comparable to fluorene analogues but with improved air stability .

Research Findings and Industrial Relevance

- Organic Photovoltaics : Naphthalene-based polymers achieve power conversion efficiencies (PCEs) of 6–8%, slightly lower than pyrene-based systems (PCE ≈ 9%) but with better cost-effectiveness .

- Chemical Sensors : Conjugated polymers incorporating 2,7-bis-borylated naphthalene exhibit fluorescence quenching responses to nitroaromatics, demonstrating detection limits of 10⁻⁹ M .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2,7-bis(pinacol boronate) naphthalene derivatives typically involves the borylation of a suitably functionalized naphthalene precursor, often a dibromo- or dihalogenated naphthalene. The most common approach is the transition-metal catalyzed borylation using bis(pinacolato)diboron as the boron source.

- Starting material: 2,7-dibromonaphthalene or 2,7-dihalonaphthalene

- Reagents: bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate)

- Solvent: Typically dimethylformamide (DMF) or dioxane

- Conditions: Heating under inert atmosphere (N2 or Ar)

This method installs two pinacol boronate ester groups at the 2 and 7 positions of the naphthalene core, yielding the target compound with high purity (>95%) and good yields.

Detailed Preparation Procedure

A representative procedure based on literature and commercial synthesis is as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2,7-Dibromonaphthalene, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | Combine reagents under nitrogen atmosphere in DMF solvent. |

| 2 | Heat at 80-100 °C for 12-24 hours | Reaction proceeds via palladium-catalyzed borylation. |

| 3 | Work-up: aqueous quench, extraction with organic solvent | Isolate crude product. |

| 4 | Purification by column chromatography or recrystallization | Obtain pure 2,7-bis(pinacol boronate) naphthalene as light yellow to orange powder/crystals. |

Research Findings and Optimization

- Catalyst and Base Selection: Palladium catalysts such as Pd(dppf)Cl2 are preferred for their efficiency and selectivity. Potassium acetate is commonly used as a base to facilitate the reaction.

- Solvent Effects: DMF and dioxane are effective solvents; DMF often provides higher solubility for reagents and better yields.

- Temperature and Time: Heating at 80-100 °C for 12-24 hours ensures complete conversion. Lower temperatures or shorter times lead to incomplete borylation or side products.

- Purity and Yield: Commercial samples show purity >95% by gas chromatography and neutralization titration, with melting points around 163 °C (decomposition) confirming compound identity.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Base | Solvent | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | 2,7-Dibromonaphthalene | Pd(dppf)Cl2, KOAc | DMF or dioxane | 80-100 °C, 12-24 h | >95% purity, moderate to high yield | Standard, widely used |

| Suzuki coupling (for derivatives) | 2,7-Bis(pinacol boronate) naphthalene + aryl halide | Pd catalyst, base | Various | Varies | Used to build complex molecules | Not direct synthesis of target |

| Nucleophilic substitution (related compounds) | Dihydroxynaphthalenes + 2-bromopyridine | K2CO3 | DMF or sulpholane/toluene | Reflux, 22-40 h | Moderate yields | Not for boronate ester installation |

Q & A

Basic Research Questions

Q. What methodological considerations are critical for optimizing Suzuki-Miyaura cross-coupling reactions using this compound?

- Answer: Optimize solvent polarity (e.g., THF or DMF) and catalyst systems (e.g., Pd(PPh₃)₄) to enhance boronate activation. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and ensure inert conditions to prevent boronate oxidation. Purification via column chromatography with silica gel is recommended for isolating coupled products .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Answer: Use high-resolution NMR (¹H/¹³C) to confirm boronate ester integrity and aromatic proton patterns. Validate purity (>98%) via HPLC with UV detection at 254 nm. Cross-reference spectral data with published benchmarks for naphthalene-boronate derivatives .

Q. What strategies minimize bias in toxicological studies of boronate-containing compounds?

- Answer: Implement blinded allocation in animal studies, randomize dose groups, and use standardized exposure characterization (e.g., GC-MS for dose verification). Address attrition bias by predefining exclusion criteria and reporting all outcomes per risk-of-bias tiers (low/high risk) .

Q. How should literature reviews for this compound be structured to capture relevant data?

- Answer: Use Boolean search strings combining CAS numbers, IUPAC names, and MeSH terms (e.g., "naphthalene/toxicity" AND "dioxaborolane/pharmacokinetics"). Prioritize peer-reviewed journals and grey literature (e.g., NIH RePORTER) while excluding non-peer-reviewed sources .

Advanced Research Questions

Q. How can mechanistic contradictions in photophysical property studies be resolved?

- Answer: Conduct comparative studies using time-resolved fluorescence spectroscopy to distinguish solvent effects vs. intrinsic electronic transitions. Validate hypotheses via DFT calculations to model boronate-naphthalene conjugation effects .

Q. What advanced characterization techniques elucidate structure-property relationships?

- Answer: Employ X-ray crystallography to resolve steric effects of tetramethyl groups on boronate geometry. Pair with MALDI-TOF MS to detect trace impurities affecting catalytic activity .

Q. How do theoretical frameworks guide experimental design for boronate-based materials?

- Answer: Link studies to conceptual models (e.g., frontier molecular orbital theory) to predict reactivity in cross-coupling. Use structure-activity relationship (SAR) frameworks to rationalize substituent effects on charge transport .

Q. What methodologies address environmental persistence of boronate intermediates?

- Answer: Perform OECD 301B biodegradability assays and monitor hydrolysis kinetics under varied pH. Use LC-MS/MS to track transformation products in simulated aquatic systems .

Q. How can interdisciplinary approaches enhance applications in optoelectronics?

- Answer: Integrate synthetic chemistry with device engineering: (1) Optimize thin-film morphology via spin-coating parameters; (2) Validate charge mobility using space-charge-limited current (SCLC) measurements; (3) Partner with computational chemists to model bandgap modulation .

Methodological Tables

Table 1: Key Parameters for Cross-Coupling Optimization

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | |

| Solvent | THF:DMAc (3:1 v/v) | |

| Temperature | 80°C, 12 h | |

| Purification | Silica gel (EtOAc/hexane) |

Table 2: Risk-of-Bias Assessment Criteria for Toxicity Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.